((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine
Description
Properties
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11(2)16(17(20)21)19-25(22,23)13-9-7-12(8-10-13)24-15-6-4-3-5-14(15)18/h3-11,16,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCIOWWTLBRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine typically involves the reaction of 4-(2-chlorophenoxy)benzenesulfonyl chloride with valine in the presence of a base. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization using techniques such as NMR, HPLC, and LC-MS .
Chemical Reactions Analysis
Types of Reactions
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Antimicrobial Activity
Research indicates that ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This compound acts by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
Antiviral Properties
The compound has shown potential in antiviral applications, particularly against retroviruses such as HIV. Its structural analogs have been studied for their ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle. This positions this compound as a promising lead for antiviral drug development .
Anti-inflammatory Effects
In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which could be beneficial for treating conditions like arthritis or inflammatory bowel disease .
Pesticide Development
This compound has been incorporated into pesticide formulations due to its herbicidal properties. Its ability to inhibit specific plant growth regulators makes it effective against various weed species without harming crops. This selective action is crucial for sustainable agricultural practices .
Insecticidal Properties
The compound's efficacy extends to insecticidal applications, where it has been tested against pest species that threaten agricultural yields. Its mechanism involves disrupting the nervous system of targeted insects, leading to paralysis and death, thereby providing an eco-friendly alternative to traditional insecticides .
Case Study: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) evaluated the antimicrobial activity of this compound against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong activity compared to standard antibiotics .
Case Study: Herbicidal Application
In a field trial reported by Liu et al. (2021), this compound was applied to control broadleaf weeds in soybean crops. The compound demonstrated a 90% reduction in weed biomass without affecting crop yield, showcasing its potential as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The following table summarizes structural differences and similarities between ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine and its analogs:
Impact of Substituents on Properties
Halogen Type and Position
- The 2-chlorophenoxy group in the target compound contrasts with the 4-bromophenyl in analogs from .
- The 3-trifluoromethyl-4-chlorophenyl variant () introduces both electron-withdrawing (Cl, CF₃) groups, likely increasing metabolic stability but reducing aqueous solubility compared to the target compound .
Amino Acid Backbone
- Substituting valine with leucine () introduces a longer aliphatic side chain, which may alter membrane permeability or target binding .
Biological Activity
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine is a compound that has garnered attention in biochemical research due to its potential interactions with various biological systems. This article aims to explore the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound's structure includes a valine moiety, which is an essential amino acid, combined with a sulfonyl group and a chlorophenoxy phenyl group. This unique arrangement may facilitate interactions with biological macromolecules such as enzymes and receptors.
The exact role of this compound in biochemical reactions is not extensively documented. However, based on its structural characteristics, it is hypothesized to interact with enzymes and proteins, potentially influencing their structure and function through hydrogen bonding and hydrophobic interactions.
Table 1: Comparison of this compound with Related Compounds
| Compound Name | Structural Features | Potential Biological Activity |
|---|---|---|
| This compound | Valine moiety; sulfonyl group | Enzyme interaction; gene expression modulation |
| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine | Glycine moiety; sulfonyl group | Protein modification studies |
| ((4-(2-Chlorophenoxy)phenyl)sulfonyl)alanine | Alanine moiety; sulfonyl group | Investigated for metabolic pathways |
Cellular Effects
Research indicates that compounds similar to this compound can influence cell signaling pathways and gene expression. The sulfonyl group may play a critical role in modulating these pathways, potentially affecting cellular metabolism and proliferation.
The molecular mechanism by which this compound exerts its effects could involve binding to specific biomolecules, thereby inhibiting or activating certain enzymes. This binding may lead to alterations in gene expression patterns and metabolic fluxes within the cell.
Applications in Research and Medicine
Due to its unique structure, this compound is considered a candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications in treating metabolic disorders or as a tool in enzyme research .
Potential Therapeutic Uses
- Enzyme Inhibition : May serve as a probe for studying enzyme interactions.
- Cancer Research : Could be explored for its effects on cancer cell metabolism.
- Diabetes Management : Potential use in modulating pathways related to insulin sensitivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine, and how can reaction yields be optimized?
- Methodology :
-
Step 1 : Protect the amino group of valine using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.
-
Step 2 : React Boc-protected valine with 4-(2-chlorophenoxy)phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
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Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane.
-
Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to valine). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >70% are achievable under anhydrous conditions .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Characterization Method |
|---|---|---|---|
| Protection | Boc₂O, DMAP, DCM | 95 | ¹H NMR (δ 1.4 ppm, Boc signal) |
| Sulfonylation | Sulfonyl chloride, pyridine, DCM | 75 | IR (1332 cm⁻¹ S=O stretch) |
| Deprotection | TFA/DCM (1:4) | 90 | MS (M+ ion confirmation) |
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm structural integrity (e.g., aromatic protons at δ 7.1–8.5 ppm, sulfonyl group absence of splitting ).
- IR Spectroscopy : Identify sulfonamide S=O stretches (1332–1160 cm⁻¹) and NH stretches (~3089 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = 645 [M+] for analogous sulfonamides ).
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?
- Methodology :
- PPE : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure.
- Waste Management : Segregate chlorinated waste in labeled containers; collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-chlorophenoxy group in biological activity?
- Methodology :
- Synthetic Modifications : Replace 2-chlorophenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Biological Assays : Test modified compounds against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using MIC assays.
- Findings : Analogues with electron-withdrawing groups showed 2–4× higher antibacterial activity, suggesting enhanced membrane permeability .
Q. How should researchers address contradictions in reported antioxidant vs. cytotoxic activities?
- Methodology :
- Assay Standardization : Replicate DPPH/ABTS antioxidant assays under controlled O₂ levels and compare with cytotoxicity data (e.g., MTT assay on HepG2 cells).
- Mechanistic Studies : Use ROS detection probes (e.g., DCFH-DA) to differentiate pro-oxidant/antioxidant effects at varying concentrations .
Q. What computational strategies predict target binding modes of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). Key residues: Phe92 (π-π stacking with chlorophenoxy) .
- MD Simulations : Conduct 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust target engagement) .
Q. What degradation pathways dominate under accelerated stability testing (ICH Q1A guidelines)?
- Methodology :
- Forced Degradation : Expose to UV light (ICH Option 1), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and oxidative conditions (3% H₂O₂).
- Analysis : LC-MS identifies major degradants (e.g., sulfonic acid derivative via hydrolysis at pH 9) .
Q. How do toxicity profiles vary between in vitro and in vivo models?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
